1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate
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Overview
Description
1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate is an organic compound with the molecular formula C10H9F4NO7S and a molecular weight of 363.24 g/mol . This compound is characterized by a pyridinium ring substituted with a fluoro group and two methoxycarbonyl groups, and it is paired with a trifluoromethanesulfonate anion . It is typically used in organic synthesis and various chemical reactions due to its unique structural properties.
Preparation Methods
The synthesis of 1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate involves several steps, typically starting with the fluorination of a pyridine derivative. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds . Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Chemical Reactions Analysis
1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.
Catalytic Reactions: It can act as a catalyst or a reagent in organic synthesis, facilitating the formation of complex molecules.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate involves its interaction with molecular targets through its fluoro and methoxycarbonyl groups. These interactions can modulate the activity of enzymes or other proteins, leading to changes in biochemical pathways. The trifluoromethanesulfonate anion also plays a role in stabilizing the compound and facilitating its reactivity .
Comparison with Similar Compounds
1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate can be compared with other fluorinated pyridinium compounds, such as:
- 1-Fluoro-2,6-dimethylpyridin-1-ium trifluoromethanesulfonate
- 1-Fluoro-2,6-dichloropyridin-1-ium trifluoromethanesulfonate
These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. The presence of methoxycarbonyl groups in this compound makes it unique and suitable for specific synthetic applications .
Properties
IUPAC Name |
dimethyl 1-fluoropyridin-1-ium-2,6-dicarboxylate;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FNO4.CHF3O3S/c1-14-8(12)6-4-3-5-7(11(6)10)9(13)15-2;2-1(3,4)8(5,6)7/h3-5H,1-2H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTLFVAJBQGQPV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=[N+](C(=CC=C1)C(=O)OC)F.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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